4-Methoxy-2-propylphenol
Description
4-Methoxy-2-propylphenol (C₁₀H₁₄O₂; molecular weight: 166.22 g/mol) is a phenolic derivative featuring a methoxy (-OCH₃) group at the para (4th) position and a propyl (-CH₂CH₂CH₃) group at the ortho (2nd) position on the benzene ring. The positioning of substituents critically influences its physicochemical behavior, necessitating comparisons with similar molecules.
Structure
3D Structure
Properties
CAS No. |
13391-31-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methoxy-2-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
UULIJAHJPAENFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-propylphenol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-propylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-Methoxy-4-propylphenol
- Molecular Formula : C10H14O2
- Molecular Weight : 166.217 g/mol
- Classification : Methoxyphenols
Applications in Flavoring and Fragrance
4-Methoxy-2-propylphenol is recognized for its flavoring properties. It imparts sweet, allspice, and anise-like flavors, making it suitable for use in food products and beverages . Its safety assessment indicates that it can be used in flavoring substances without significant health risks when applied within established limits .
Antioxidant Activity
Research has demonstrated the antioxidant properties of this compound. In a study evaluating its efficacy in scavenging free radicals, the compound exhibited significant antioxidant activity. The results indicated an EC50 value of 10.46 ppm, suggesting its potential as a natural antioxidant in pharmaceutical formulations .
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to inhibit inflammatory pathways associated with dopaminergic neurodegeneration, indicating potential therapeutic benefits for conditions such as Parkinson's disease .
Chemical Synthesis and Catalytic Applications
This compound can be utilized as a precursor in various chemical syntheses. Its conversion into propylbenzene via hydrodeoxygenation has been studied extensively. Experimental results indicate that under specific conditions (20 bar H2 at 350 °C), the compound can achieve high selectivity (up to 77%) for propylbenzene production . This reaction highlights its utility in industrial applications.
Safety and Toxicological Assessments
The safety profile of this compound has been evaluated through various toxicological studies. The compound was found to have no significant genotoxicity, with margins of exposure deemed adequate for repeated dose toxicity endpoints. Additionally, it does not exhibit phototoxic or photoallergenic properties, making it a safe ingredient for consumer products .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Methoxy-2-propylphenol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Positional Isomer: 2-Methoxy-4-propylphenol
- Structure : Methoxy at position 2, propyl at position 4.
- Applications: Regulated by the International Fragrance Association (IFRA) for use in fragrances, with safety assessments by the Research Institute for Fragrance Materials (RIFM) . Safety: Maximum acceptable concentrations defined for 12 product categories, reflecting rigorous toxicological evaluation .
4-Propylphenol (CAS 645-56-7)
- Structure : Single propyl group at position 4.
- Key Differences :
4-(3-Hydroxypropyl)-2-methoxyphenol (CAS 2305-13-7)
- Structure : Methoxy at position 2, hydroxypropyl (-CH₂CHOHCH₃) at position 4.
- Key Differences: Polarity: Additional hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to 4-Methoxy-2-propylphenol. Bioactivity: Hydroxypropyl moiety may improve bioavailability, making it relevant in drug design .
4-Phenylphenol (CAS 92-69-3)
- Structure : Phenyl group at position 4.
- Toxicity: Classified as hazardous; requires stringent handling (e.g., eye flushing and medical consultation upon exposure) .
Phenol, 4-(2,3-epoxypropyl)-2-methoxy-
- Structure : Epoxypropyl group at position 4, methoxy at position 2.
- Key Differences: Reactivity: Epoxide group enables cross-linking in polymers but introduces instability and handling risks.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
Substituent Position Dictates Functionality: The para-methoxy group in this compound may enhance thermal stability compared to ortho-substituted isomers due to reduced steric hindrance. In contrast, 2-Methoxy-4-propylphenol’s ortho-methoxy group could improve solubility in non-polar matrices, aligning with its use in fragrances .
Alkyl Chain Modifications: Replacing propyl with hydroxypropyl (as in 4-(3-Hydroxypropyl)-2-methoxyphenol) increases hydrophilicity, suggesting utility in aqueous formulations .
Biological Activity
4-Methoxy-2-propylphenol, also known as 2-methoxy-4-propylphenol, is an organic compound classified under methoxyphenols. This compound exhibits various biological activities that have garnered interest in fields such as pharmacology, toxicology, and food science. This article reviews the biological activity of this compound, focusing on its genotoxicity, antioxidant properties, antimicrobial effects, and potential applications in food preservation.
- IUPAC Name : 2-methoxy-4-propylphenol
- Molecular Formula : C10H14O2
- Molecular Weight : 166.217 g/mol
- CAS Number : 2785-87-7
Genotoxicity
Recent assessments indicate that this compound does not present significant genotoxic risks. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound for genotoxicity using read-across data from similar compounds like guaiacol and eugenol. The findings suggest that this compound is not expected to be genotoxic based on available data from bacterial mutation assays and in vivo studies .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress in biological systems. Studies have shown that extracts containing this compound exhibit significant radical scavenging activity. For instance, in a study assessing various plant extracts, the chloroform extract containing this compound demonstrated notable antioxidant capabilities as measured by DPPH and ABTS assays . The antioxidant activity can be quantified using the following formulas:
Where is the absorbance of the control sample and is the absorbance with the sample.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various pathogens. In vitro studies demonstrated that this compound exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, revealing significant inhibition zones against common bacterial strains .
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 |
| Escherichia coli | 12 | 1.0 |
| Salmonella enterica | 10 | 1.5 |
These findings suggest that this compound could serve as a natural preservative in food products due to its ability to inhibit microbial growth.
Case Studies and Applications
- Food Preservation : The application of this compound as a food preservative has been explored due to its antimicrobial properties. In a study involving meat products, the incorporation of this compound significantly reduced microbial load and extended shelf life without compromising sensory qualities .
- Pharmaceutical Development : Research into the potential use of this compound in pharmaceutical formulations has indicated its role as a bioactive agent with possible therapeutic effects against oxidative stress-related diseases .
Q & A
Advanced Research Question
- Lipophilicity : The propyl group increases logP compared to shorter alkyl chains (e.g., methyl), enhancing membrane permeability but reducing aqueous solubility.
- Electron-donating effects : Methoxy groups stabilize phenolic radicals, boosting antioxidant capacity .
- Steric hindrance : Ortho-substituted propyl groups may limit interactions with planar enzymatic active sites .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., COSMO-RS) to predict solubility and reactivity trends.
What experimental strategies are effective for studying the metabolic pathways of this compound in vitro?
Advanced Research Question
- Hepatocyte incubations : Use primary human hepatocytes or microsomal fractions to identify Phase I/II metabolites (e.g., glucuronidation, demethylation).
- LC-MS/MS metabolomics : Profile urinary or plasma metabolites in rodent models.
- Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate.
- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., CYP1A2, CYP2D6) to elucidate dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
